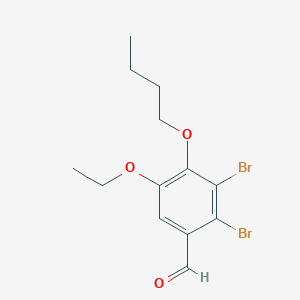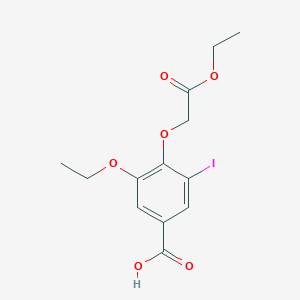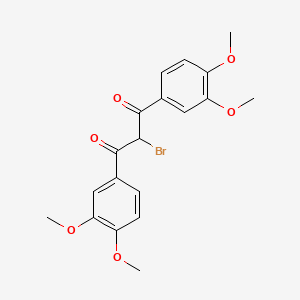
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one
描述
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one is a complex organic compound characterized by the presence of an imidazole ring, a mercapto group, and a diethoxyphenethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-diethoxyphenethylamine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is subsequently cyclized with ethyl chloroformate to yield the imidazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The diethoxyphenethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated derivatives of the diethoxyphenethyl group.
科学研究应用
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3,4-Diethoxyphenethylamine: Shares the diethoxyphenethyl moiety but lacks the imidazole ring and mercapto group.
2-Mercaptoimidazole: Contains the imidazole and mercapto groups but lacks the diethoxyphenethyl moiety.
Uniqueness
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
属性
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-19-12-6-5-11(9-13(12)20-4-2)7-8-17-14(18)10-16-15(17)21/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXKHSTKFKOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-{[(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B3286733.png)

![3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286760.png)

![Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate](/img/structure/B3286765.png)
![4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B3286776.png)
![3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286778.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B3286794.png)

![Methyl 5-[(4-bromo-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3286808.png)
